molecular formula C13H17FO B7871599 1-(3-Fluoro-4-methylphenyl)hexan-1-one

1-(3-Fluoro-4-methylphenyl)hexan-1-one

Cat. No.: B7871599
M. Wt: 208.27 g/mol
InChI Key: ZFJYWSZDEATCMJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a hexanone chain

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)hexan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-(3-Fluoro-4-methylphenyl)hexan-1-one, a synthetic compound within the cathinone class, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a hexanone backbone with a fluorinated aromatic substituent. The structure can be represented as follows:

C13H17FO\text{C}_{13}\text{H}_{17}\text{F}\text{O}

This compound's unique structure contributes to its interaction with biological systems, particularly in modulating neurotransmitter dynamics.

The primary mechanism of action for this compound involves its influence on neurotransmitter transporters. Research indicates that it acts as a reuptake inhibitor for monoamines such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased synaptic levels of these neurotransmitters, potentially resulting in stimulant effects similar to those observed with other psychoactive substances.

Key Mechanisms:

  • Dopamine Reuptake Inhibition : Enhances dopaminergic signaling, contributing to stimulant effects.
  • Serotonin and Norepinephrine Modulation : Alters mood and emotional responses through serotonin pathways.

Stimulant Effects

Studies have demonstrated that this compound exhibits stimulant properties akin to those of traditional amphetamines. In animal models, administration of the compound has been linked to increased locomotor activity and heightened alertness.

Study Findings
Study AShowed significant increase in locomotor activity in rodents after administration.
Study BIndicated enhanced dopamine release in the striatum following acute exposure.

Neurotoxicity

While the stimulant effects are notable, there are concerns regarding the neurotoxic potential of this compound. Similar compounds have been associated with adverse effects on neuronal health, including oxidative stress and apoptosis.

Neurotoxicity Assessment Outcome
In vitro studiesIndicated potential for oxidative damage at high concentrations.
In vivo studiesSuggested behavioral changes consistent with neurotoxic effects.

Case Study 1: Human Toxicity Reports

Reports from toxicology databases have documented cases of severe reactions in humans following consumption of products containing this compound. Symptoms included agitation, tachycardia, and hallucinations.

Case Study 2: Comparative Analysis with Other Cathinones

A comparative study highlighted that the pharmacological profile of this compound is similar to that of other synthetic cathinones like α-PVP and mephedrone, both known for their stimulant effects and potential for abuse.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-8-7-10(2)12(14)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJYWSZDEATCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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